3-(2,4-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one
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Overview
Description
The compound with the identifier “3-(2,4-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-(2,4-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions for these reactions would vary based on the specific transformation desired. For example, oxidation reactions might require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in this compound and the reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may have biological activity that makes it useful in studying cellular processes or as a potential therapeutic agent.
Medicine: If it exhibits pharmacological properties, it could be investigated for use in drug development.
Industry: It might be used in the production of materials, coatings, or other industrial products due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,4-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one can be identified based on structural and functional similarities. These might include other organic molecules with similar functional groups or chemical properties.
Highlighting Uniqueness
What sets this compound apart from similar compounds could be its specific reactivity, stability, or biological activity. Detailed comparative studies would be necessary to highlight these unique features.
Conclusion
This compound is a compound with significant potential in various scientific fields Its preparation, chemical reactions, and applications make it a valuable subject for further research and development
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-14-6-3-4-7(8(5-6)15-2)9-11-10(13)16-12-9/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWKEWHRXNFJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=O)ON2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC(=O)ON2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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